[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate
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Description
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Multifunctional Compounds
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These multifunctional compounds are versatile synthons for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).
Synthesis of Fused Pyranones
Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford 3-benzoylamino substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones, and pyrano[3,2-c]benzopyran-2,5-dione derivatives. Additionally, the reaction with 4,6-dihydroxypyrimidine derivative yields noncyclized intermediate which can be transformed into 7H-pyrano[2,3-d]pyrimidin-7-one derivative (Ornik et al., 1990).
Synthesis of Polyfunctional Heterocyclic Systems
Methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates are used as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. Free 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones are prepared by removal of the N-protecting group by various methods (Selič et al., 1997).
Catalytic Asymmetric Cycloaddition
Acrylamides derived from 3,5-dimethyl-1H-pyrazole are used in the asymmetric [3+2] cycloaddition with the allenoate, tert-butyl buta-2,3-dienoate, using D-Threonine-L-tert-leucine-based bifunctional phosphines as catalysts. This results in regiospecific [3+2]-annulation products with moderate enantioselectivities (Han et al., 2011).
properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-8-10-22(11-9-19)16-30-21(3)23(20(2)28-30)12-13-25(32)33-17-24(31)29(4)26(18-27)14-6-5-7-15-26/h8-13H,5-7,14-17H2,1-4H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINPDHDKRCDLZ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=CC(=O)OCC(=O)N(C)C3(CCCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)/C=C/C(=O)OCC(=O)N(C)C3(CCCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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